molecular formula C9H13NO B6233892 [3-(propan-2-yl)pyridin-4-yl]methanol CAS No. 1893917-39-9

[3-(propan-2-yl)pyridin-4-yl]methanol

Cat. No.: B6233892
CAS No.: 1893917-39-9
M. Wt: 151.2
InChI Key:
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Description

[3-(propan-2-yl)pyridin-4-yl]methanol: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a propan-2-yl group at the 3-position and a methanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(propan-2-yl)pyridin-4-yl]methanol typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-pyridylmethanol with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : [3-(propan-2-yl)pyridin-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: : The compound can be reduced to form various alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products

The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: : [3-(propan-2-yl)pyridin-4-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized pyridine derivatives.

Biology: : In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological activities.

Medicine: : The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials to impart specific properties.

Mechanism of Action

The mechanism by which [3-(propan-2-yl)pyridin-4-yl]methanol exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence the reactivity and stability of the metal complexes formed.

In medicinal chemistry, the compound’s mechanism of action may involve interactions with biological targets such as enzymes or receptors. The presence of the pyridine ring and the functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-pyridylmethanol: Lacks the propan-2-yl group, making it less hydrophobic and potentially less bioactive.

    3-(propan-2-yl)pyridine: Lacks the methanol group, which may reduce its ability to form hydrogen bonds and interact with biological targets.

    2-(propan-2-yl)pyridin-4-yl]methanol: Similar structure but with different substitution pattern, which can lead to different chemical and biological properties.

Uniqueness: : [3-(propan-2-yl)pyridin-4-yl]methanol is unique due to the presence of both the propan-2-yl and methanol groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-(propan-2-yl)pyridin-4-yl]methanol involves the reaction of 3-(propan-2-yl)pyridine with formaldehyde in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "3-(propan-2-yl)pyridine", "Formaldehyde", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-(propan-2-yl)pyridine in a suitable solvent such as ethanol or methanol.", "Step 2: Add formaldehyde to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several more hours.", "Step 4: Quench the reaction with water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.", "Step 5: Purify the product by column chromatography or recrystallization to obtain [3-(propan-2-yl)pyridin-4-yl]methanol as a white solid." ] }

CAS No.

1893917-39-9

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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